Product packaging for 1,3-Dithietan-1-oxide(Cat. No.:CAS No. 58816-63-0)

1,3-Dithietan-1-oxide

Cat. No.: B12808721
CAS No.: 58816-63-0
M. Wt: 108.19 g/mol
InChI Key: IWEQNMOZZAVUCY-UHFFFAOYSA-N
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Description

1,3-Dithietan-1-oxide , with the molecular formula C2H4O2S2, is a significant intermediate in synthetic organic chemistry. This heterocyclic compound features a four-membered ring structure containing two sulfur atoms, with one sulfur center existing as a sulfoxide . It was first prepared in 1976 via the reaction of bis(chloromethyl) sulfoxide with sodium sulfide . Its primary research value lies in its role as a precursor in the synthesis of 1,3-dithietane, a functional group found in compounds like the antibiotic Cefotetan and the pesticide Fosthietan . The reduction of this compound using reagents like THF-borane is a documented pathway to access the parent 1,3-dithietane molecule, a crystalline solid . Studies on this compound and its analogues often focus on their thermal decomposition behaviors and their utility in constructing more complex sulfur-containing molecules . As a specialized chemical, this compound offers researchers a building block for exploring heterocyclic chemistry and developing novel compounds with potential biological activity. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for its intended use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4OS2 B12808721 1,3-Dithietan-1-oxide CAS No. 58816-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58816-63-0

Molecular Formula

C2H4OS2

Molecular Weight

108.19 g/mol

IUPAC Name

1,3-dithietane 1-oxide

InChI

InChI=1S/C2H4OS2/c3-5-1-4-2-5/h1-2H2

InChI Key

IWEQNMOZZAVUCY-UHFFFAOYSA-N

Canonical SMILES

C1SCS1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,3 Dithietan 1 Oxide

Established and Novel Synthetic Routes to 1,3-Dithietane-1-oxide

The construction of the 1,3-dithietane-1-oxide core can be achieved through various synthetic strategies. These methods primarily involve the formation of the sulfoxide (B87167) functionality on a pre-existing dithietane ring or the construction of the ring itself from acyclic precursors.

Direct Oxidation Pathways for Sulfoxide Generation on Dithietane Rings

While direct oxidation of the parent 1,3-dithietane (B8821032) to its corresponding monosulfoxide is a plausible synthetic route, specific and detailed research findings on this particular transformation are not extensively documented in readily available literature. General methods for the oxidation of sulfides to sulfoxides often employ oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). However, controlling the oxidation to selectively yield the monosulfoxide without further oxidation to the sulfone or bissulfoxide can be challenging and is highly dependent on the reaction conditions and the specific oxidizing agent used. For the closely related six-membered 1,3-dithianes, various oxidants have been explored, with reagents like m-CPBA and sodium periodate (B1199274) being effective for producing the corresponding dioxides. The application of these methods to the more strained four-membered 1,3-dithietane ring system requires careful optimization to achieve the desired monosulfoxide.

Ring-Closing Strategies and Precursor Compounds for Dithietane Ring Construction

A historically significant and effective method for the synthesis of 1,3-dithietane-1-oxide involves a ring-closing strategy. The first preparation of this compound was reported in 1976 and utilized the reaction of bis(chloromethyl) sulfoxide with sodium sulfide (B99878). researchgate.net This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces the chloride ions, leading to the formation of the four-membered ring.

Table 1: Ring-Closing Synthesis of 1,3-Dithietan-1-oxide

PrecursorReagentProductReference
Bis(chloromethyl) sulfoxideSodium sulfideThis compound researchgate.net

This approach provides a direct route to the 1,3-dithietane-1-oxide core, incorporating the sulfoxide functionality from the starting material.

Multistep Syntheses for Substituted this compound Derivatives

The synthesis of substituted 1,3-dithietane-1-oxide derivatives often necessitates multistep synthetic sequences. These routes can involve the initial synthesis of a substituted 1,3-dithietane followed by a controlled oxidation, or the construction of the ring from appropriately substituted precursors. For instance, the synthesis of 2-substituted 1,3-dithianes is well-established, often involving the reaction of an aldehyde with 1,3-propanedithiol. A similar strategy could potentially be adapted for the synthesis of substituted 1,3-dithietanes, which could then be oxidized to the corresponding sulfoxides.

A general approach for preparing substituted 1,3-dithiane (B146892) 1-oxides involves an acylation-oxidation-deacylation sequence starting from the parent 1,3-dithiane. This methodology has been successfully employed for the synthesis of various 2-monosubstituted and 2,2-disubstituted-1,3-dithiane 1-oxides. While this has been extensively studied for the six-membered ring system, the application of such multistep strategies to the four-membered 1,3-dithietane ring is less explored but represents a viable pathway for accessing substituted this compound derivatives.

Asymmetric Synthesis and Stereocontrol in this compound Production

The sulfur atom in 1,3-dithietane-1-oxide is a stereocenter, making the development of asymmetric synthetic methods to access enantiomerically enriched or pure forms of this compound a significant area of research.

Chiral Oxidation Techniques for Enantioselective Sulfoxide Formation

The asymmetric oxidation of sulfides to chiral sulfoxides is a well-developed field in organic synthesis. Various chiral oxidizing agents and catalytic systems have been employed to achieve high enantioselectivity. For the synthesis of the related chiral 1,3-dithiane 1-oxides, reagents such as [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine and modified Sharpless oxidation techniques have proven effective.

These methods rely on the use of a chiral oxidant or a chiral catalyst to control the facial selectivity of the oxidation of the prochiral sulfide. The application of these established chiral oxidation techniques to 1,3-dithietane as a substrate would be a logical approach to produce enantiomerically enriched 1,3-dithietane-1-oxide. However, specific studies detailing the successful application of these methods to the 1,3-dithietane ring system are not widely reported, and the efficiency and stereoselectivity would likely be influenced by the unique structural and electronic properties of the four-membered ring.

Control of Diastereoselectivity in Dithietane-1-oxide Synthesis

In the synthesis of substituted 1,3-dithietane-1-oxides, the formation of diastereomers is possible when a stereocenter is present on the substituent in addition to the chiral sulfur atom. The control of diastereoselectivity in such cases is crucial for obtaining a single, desired stereoisomer.

The stereochemical outcome of the oxidation of a substituted 1,3-dithietane can be influenced by the directing effect of the existing substituent on the ring. The approaching oxidant may be sterically hindered by the substituent, leading to a preferential attack from the less hindered face of the sulfur atom. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis. For example, in the oxidation of substituted 1,3-dithianes, the stereochemistry of the resulting sulfoxide can often be rationalized by considering the conformational preferences of the dithiane ring and the steric bulk of the substituent. Similar principles would be expected to govern the diastereoselectivity in the oxidation of substituted 1,3-dithietanes, although the conformational flexibility of the four-membered ring is significantly different from that of the six-membered ring.

Reactivity and Derivatization at the Sulfur-Oxide Moiety

The sulfur-oxide group is the primary site of reactivity in this compound, allowing for both oxidation to higher states and reduction back to the sulfide.

The oxidation of the sulfoxide moiety in this compound can lead to the formation of corresponding sulfones. The fully oxidized form, 1,3-dithietane 1,1,3,3-tetraoxide, is a known compound, sometimes referred to as the "sulfene dimer". wikipedia.org However, detailed studies outlining the specific reagents and conditions for the stepwise oxidation of this compound to its 1,1-dioxide, 1,3-dioxide, and subsequently to the 1,1,3,3-tetraoxide were not found in a review of available research. General oxidizing agents commonly used to convert sulfoxides to sulfones include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and ozone. rsc.org

Table 1: Potential Oxidative Transformations of this compound Note: The following table is illustrative of potential pathways as specific research data for these transformations was not available.

Starting MaterialProductPotential Reagents
This compound1,3-Dithietan-1,1-dioxidem-CPBA, Ozone (O₃)
This compound1,3-Dithietan-1,3-dioxidem-CPBA, Ozone (O₃)
1,3-Dithietan-1,3-dioxide1,3-Dithietan-1,1,3,3-tetraoxideStronger oxidizing conditions

The reduction of the sulfoxide in this compound to restore the parent 1,3-dithietane is a documented transformation. This reaction is a key step in the first reported synthesis of the 1,3-dithietane ring system itself. wikipedia.orgwikipedia.org The synthesis begins with the reaction of bis(chloromethyl) sulfoxide with sodium sulfide to yield this compound, which is then reduced. wikipedia.org

A successful reagent for this transformation is borane (B79455) tetrahydrofuran (B95107) complex (THF-borane). wikipedia.orgwikipedia.org

Table 2: Reduction of this compound

Starting MaterialProductReagentReference(s)
This compound1,3-DithietaneTHF-borane wikipedia.orgwikipedia.org

Carbon-Centered Reactivity and Functionalization of the Dithietane Ring System

A review of published research did not yield specific examples of nucleophilic or electrophilic functionalization at the carbon atoms (C2 and C4) of the this compound ring. The chemistry of the analogous 1,3-dithiane system is rich with examples of C2-deprotonation followed by reaction with electrophiles, but this reactivity has not been documented for the more strained four-membered dithietane ring in the available literature.

The concept of "Umpolung" or polarity inversion, famously applied in the Corey-Seebach reaction, utilizes 1,3-dithianes as masked acyl anions. Current time information in Mohmand Agency, PK. This strategy involves the deprotonation of the C2 carbon, which is rendered acidic by the two adjacent sulfur atoms, to form a potent nucleophile. Current time information in Mohmand Agency, PK.

There is no evidence in the surveyed literature to suggest that this compound or its parent compound, 1,3-dithietane, has been successfully employed in a similar fashion as an acyl anion equivalent. The stability and acidity of the C2/C4 protons in the strained dithietane ring system are not characterized for this purpose, and no examples of its use in Umpolung chemistry are documented.

Advanced Spectroscopic and Structural Elucidation Studies of 1,3 Dithietan 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1,3-dithietan-1-oxide, both one-dimensional and two-dimensional NMR methods would provide critical information regarding its atomic connectivity and stereochemistry.

One-Dimensional NMR (¹H, ¹³C) for Atom Connectivity

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) techniques, is fundamental in determining the basic atomic framework of a molecule. The analysis of chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the assignment of each hydrogen and carbon atom within the this compound structure.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methylene (B1212753) (CH₂) protons of the dithietane ring. Due to the presence of the sulfoxide (B87167) group, the protons on the carbon atoms adjacent to the sulfur atoms are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to distinct signals. The ¹³C NMR spectrum would display signals for the carbon atoms of the four-membered ring. The chemical shifts would be influenced by the neighboring sulfur atoms and the sulfoxide oxygen.

While detailed spectral data from primary literature is not fully available in the immediate search results, the synthesis and spectroscopic characterization, including NMR, of 1,3-dithietane (B8821032) and its S-oxides were reported by Block et al. in 1982. researchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H Data not available Data not available Data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unraveling more complex structural details, such as the connectivity between atoms and the spatial arrangement of the molecule.

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the methylene groups within the ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing unambiguous C-H bond information.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. In the case of this compound, it could help to determine the stereochemical relationship of the protons on the ring, particularly in relation to the sulfoxide oxygen.

A review of the available scientific literature did not yield specific 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound. Such studies may not have been conducted or published for this particular compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₂H₄OS₂, with a molecular weight of approximately 108.18 g/mol .

Upon ionization in a mass spectrometer, the molecular ion of this compound would be formed. The subsequent fragmentation would likely involve the cleavage of the four-membered ring and the loss of small neutral molecules. Common fragmentation pathways for cyclic sulfoxides can include the loss of SO, H₂S, or other small sulfur-containing fragments. The analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions provides a fingerprint that can be used to confirm the structure of the molecule. The thermal decomposition of 1,3-dithietan and its S-oxides has been investigated using mass spectrometry, among other methods. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Predicted Fragment Ion Relative Abundance
108 [C₂H₄OS₂]⁺• (Molecular Ion) Data not available

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are particularly useful for identifying the presence of specific functional groups. In this compound, the most characteristic vibrational mode would be the S=O stretching frequency of the sulfoxide group. This typically appears as a strong absorption band in the IR spectrum in the region of 1000-1100 cm⁻¹. Other expected vibrational modes include C-H stretching, C-H bending, and C-S stretching frequencies.

While specific IR and Raman data for this compound were not found in the immediate search results, the vibrational spectra of the related compound 1,3-dithiane-1-oxide have been studied. rsc.org The thermal decomposition of 1,3-dithietane and its S-oxides has also been studied by IR spectroscopy. researchgate.net

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
S=O Stretch ~1000-1100 Data not available
C-H Stretch ~2850-3000 Data not available
C-H Bend ~1400-1470 Data not available

X-ray Crystallography for Precise Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, the crystal structure of the related compound, 1,3-dithietane 1,1,3,3-tetraoxide, has been determined and the ring was found to be planar. researchgate.net This suggests that the stereochemistry of the sulfur atoms significantly influences the ring conformation. For this compound, a puckered ring conformation would be expected due to the pyramidal geometry of the sulfoxide group.

Table 4: X-ray Crystallography Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths Data not available
Bond Angles Data not available

Gas-Phase Structural Analysis Techniques

Gas-phase structural techniques, such as microwave spectroscopy and gas electron diffraction, are powerful methods for determining the structure of molecules in the absence of intermolecular forces that are present in the crystalline state.

The structure of this compound in the gas phase has been determined by microwave spectroscopy. researchgate.net This study revealed that the four-membered ring of this compound is puckered. This puckering is a consequence of the steric and electronic effects of the sulfoxide group. The precise geometric parameters, such as bond lengths and angles, determined from this microwave study would provide a detailed picture of the molecule's conformation in the gas phase.

Table 5: Gas-Phase Structural Parameters of this compound from Microwave Spectroscopy

Parameter Value
Bond Length (C-S) Data not available
Bond Length (S=O) Data not available
Bond Length (C-C) Data not available
Bond Angle (C-S-C) Data not available
Bond Angle (S-C-S) Data not available

Microwave Spectroscopy for Conformational Dynamics and Ring Puckering

Microwave spectroscopy serves as a powerful tool for the precise determination of molecular geometries and the investigation of conformational dynamics in the gas phase. However, to date, a dedicated microwave spectroscopy study for this compound has not been reported in the literature. Despite the absence of direct experimental data, valuable insights into its conformational behavior and ring puckering can be gleaned from theoretical calculations and by analogy with related four-membered heterocyclic ring systems.

Computational studies on similar molecules, such as 1,3-dithietane 1,1-dioxide, have been conducted to investigate their ring-puckering potential energy functions. researchgate.net For 1,3-dithietane 1,1-dioxide, calculations at the B3LYP level of theory suggest a flat minimum corresponding to a planar ring structure. researchgate.net However, at the MP2 level, a double-minimum potential is predicted, indicating a very low barrier to ring planarity of approximately 185 cal/mol. researchgate.net This suggests that the ring in the dioxide is highly flexible and can easily invert.

For this compound, the introduction of a single oxygen atom is expected to create an asymmetric ring-puckering potential. Theoretical investigations would be necessary to determine the precise nature of this potential, including the equilibrium conformation (whether the oxygen atom occupies an axial or equatorial position in a puckered ring) and the energy barriers between different conformations. The presence of a dipole moment, induced by the sulfoxide group, would make this molecule a suitable candidate for microwave spectroscopy. Such a study would provide definitive information on its rotational constants, from which a precise molecular structure could be derived, and would allow for the characterization of its ring-puckering vibrational modes.

Parameter1,3-Dithietane 1,1-dioxide (Theoretical)This compound (Predicted)
Ring ConformationPlanar (B3LYP) or shallow double-minimum (MP2)Asymmetric puckered conformation
Barrier to Planarity~185 cal/mol (MP2) researchgate.netExpected to be low
Dipole MomentNon-polar (planar) or small (puckered)Significant dipole moment

Electron Diffraction for Gas-Phase Molecular Geometry

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structures of molecules in the vapor phase, providing information on bond lengths, bond angles, and torsional angles. While a specific GED study on this compound has not been published, a comprehensive study on dithietane derivatives, including an electron diffraction analysis of 1,3-dithietane 1,1,3,3-tetraoxide, provides a strong basis for understanding the structural parameters of the mono-oxide. ed.ac.ukresearchgate.net

In the study of 1,3-dithietane 1,1,3,3-tetraoxide, quantum chemical calculations were performed for a series of dithietanes with varying numbers of oxygen atoms. researchgate.net These calculations revealed that the potential energy surface for the tetraoxide is extremely flat, with a very small energy difference between a planar and a puckered ring (up to 9°). ed.ac.ukresearchgate.net This finding from the diffraction experiments was supported by the theoretical calculations. ed.ac.ukresearchgate.net

For this compound, it is anticipated that the four-membered ring will be puckered due to the steric and electronic effects of the single oxygen atom. The degree of puckering and the precise geometric parameters can be predicted through computational chemistry. Based on the trends observed in the computational studies of the dithietane series, the introduction of the sulfoxide group is expected to influence the C-S bond lengths and the S-C-S and C-S-C bond angles. One of the C-S bonds will be a sulfoxide bond, which is typically shorter than a sulfide (B99878) C-S bond. The geometry around the oxidized sulfur atom will be pyramidal.

Parameter1,3-Dithietane (Theoretical)1,3-Dithietane 1,1,3,3-tetraoxide (Theoretical)This compound (Predicted)
C-S Bond Length (Å)1.8331.860Sulfide: ~1.83, Sulfoxide: Shorter than sulfide
S-C-S Bond Angle (°)96.999.4Asymmetric
C-S-C Bond Angle (°)82.979.9Asymmetric
Ring Puckering Angle (°)0 (Planar)Very smallExpected to be puckered

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and radical ions. While there are no specific EPR studies reported for the radical species of this compound, the expected characteristics of its radical cation can be inferred from studies on analogous sulfur-containing heterocyclic radicals, such as those derived from thietane (B1214591) and 1,3,5-trithiane. acs.orgnih.gov

Upon one-electron oxidation, this compound would form a radical cation. The unpaired electron in such a species is expected to be largely localized on the sulfur atoms. The EPR spectrum of a sulfur-centered radical is characterized by its g-value, which is typically higher than the free-electron g-value of ~2.0023 due to the larger spin-orbit coupling of sulfur. researchgate.net

The hyperfine structure of the EPR spectrum arises from the interaction of the unpaired electron with magnetic nuclei, primarily protons (¹H) in this case. The magnitude of the hyperfine coupling constants (hfc's) provides information about the distribution of the unpaired electron spin density within the radical. For the this compound radical cation, significant hyperfine coupling would be expected from the protons on the carbon atoms of the ring. The equivalence or non-equivalence of these protons would provide insight into the symmetry and conformation of the radical cation in the specific environment (e.g., in a solid matrix or in solution).

In studies of the thietane radical cation, it was observed that the radical can exist as a monomer or form a dimer radical cation with a two-center, three-electron bond between the sulfur atoms of two molecules. acs.org A similar dimerization could potentially occur for the this compound radical cation, which would be distinguishable by its unique EPR signature.

Radical SpeciesExpected g-valueExpected Hyperfine Coupling
This compound Radical Cation > 2.0023Complex pattern from coupling to ring protons. The magnitude will depend on the spin density distribution.
Thietane Radical Cation Anisotropic g-valuesCoupling to α- and β-protons.
1,3,5-Trithiane Radical Cation giso ≈ 2.01Coupling to protons on adjacent carbons.

Mechanistic Investigations and Reactivity Pathways of 1,3 Dithietan 1 Oxide

Reaction Types and Intermediates

The reactivity of 1,3-dithietane-1-oxide is largely characterized by its thermal decomposition. The pathways of this decomposition are central to understanding whether the reactions proceed through a concerted, single-step process or a multi-step mechanism involving discrete intermediates.

The thermal decomposition of cyclic sulfoxides can, in principle, follow different mechanistic routes. A concerted mechanism involves the simultaneous breaking and forming of bonds within a single transition state, without the formation of any intermediate species. Such pathways are often highly stereospecific, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product.

Conversely, a stepwise mechanism involves the formation of one or more intermediates. In the case of 1,3-dithietane-1-oxide, the high ring strain of the four-membered ring makes cleavage of a carbon-sulfur (C–S) bond a plausible initial step. This would lead to the formation of a diradical or zwitterionic intermediate. If an intermediate is formed, it has a finite lifetime, which can allow for bond rotations or other rearrangements before the final product is formed. This often leads to a loss of stereospecificity, resulting in a mixture of stereoisomeric products.

Investigations into the thermolysis of 1,3-dithietane-1-oxide have explored these possibilities. The product distribution and stereochemical outcomes are key indicators used to distinguish between these pathways. For example, if the decomposition of a stereochemically pure cis- or trans-1,3-dithietane-1-oxide yields products with a specific and predictable stereochemistry, a concerted mechanism is strongly suggested. If a mixture of stereoisomers is formed, it points towards a stepwise process involving a common intermediate.

In many thermal reactions of organosulfur compounds, the homolytic cleavage of weaker bonds to form radical intermediates is a common pathway. For 1,3-dithietane-1-oxide, the C–S bond is susceptible to cleavage under thermal stress. Flash vacuum pyrolysis (FVP) is a technique used to study such high-energy, unimolecular reactions by minimizing intermolecular collisions.

The initial step in a radical-mediated decomposition would likely be the cleavage of a C–S bond to generate a diradical intermediate. This highly reactive species can then undergo a variety of subsequent reactions, including fragmentation, rearrangement, or elimination, to yield the final stable products. The detection or trapping of these radical intermediates, or the observation of products characteristic of radical pathways, provides evidence for their involvement. The stability of the potential radical species and the energy required for bond homolysis are critical factors in determining the viability of this pathway compared to concerted alternatives.

Rearrangement Processes and Ring Expansion/Contraction Reactions

The inherent strain in the 1,3-dithietane-1-oxide ring provides a strong driving force for rearrangement reactions that can lead to more stable cyclic or acyclic structures.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system in an intramolecular, uncatalyzed process. nih.govstereoelectronics.orgnih.gov These reactions are governed by orbital symmetry rules and often proceed through a highly ordered, cyclic transition state. While common in systems like 1,5-dienes (Cope rearrangement) or allyl vinyl ethers (Claisen rearrangement), their occurrence in the thermal reactions of 1,3-dithietane-1-oxide is not a prominently reported pathway. The structural rigidity and lack of an extended π-system within the saturated 1,3-dithietane-1-oxide ring make concerted sigmatropic shifts unlikely primary reaction pathways under thermal conditions. Instead, fragmentation and elimination processes tend to dominate.

Intramolecular elimination is a key reaction pathway for 1,3-dithietane-1-oxide. The decomposition can be viewed as a cycloreversion or fragmentation process. Seminal work by Block et al. demonstrated that the thermal decomposition of 1,3-dithietane (B8821032) and its S-oxides leads to the formation of smaller, often unstable, sulfur-containing species. wikipedia.org For the 1-oxide, a plausible pathway involves the elimination of sulfur monoxide (SO) or other small fragments.

The mechanism can be envisioned as an initial ring-opening event, followed by fragmentation of the resulting intermediate. Such eliminations can lead to the formation of thioaldehydes or other reactive thiocarbonyl compounds, which may be trapped or may polymerize under the reaction conditions. These transformations represent a form of ring contraction or, more accurately, ring fragmentation, driven by the release of ring strain and the formation of more thermodynamically stable products.

Stereochemical Outcomes and Stereoselectivity in 1,3-Dithietan-1-oxide Reactions

The sulfoxide (B87167) group in 1,3-dithietane-1-oxide is a stereocenter, meaning the molecule can exist as two distinct stereoisomers: cis and trans (or more formally, (R) and (S)), depending on the orientation of the oxygen atom relative to the ring. This stereochemistry plays a crucial role in determining the outcomes of its reactions.

The stereospecificity of the thermal decomposition of cis- and trans-1,3-dithietane-1-oxide is a powerful diagnostic tool for mechanistic elucidation. If the reaction proceeds through a concerted pathway, the spatial arrangement of the atoms in the transition state is strictly defined, and a specific isomer of the reactant will lead to a specific isomer of the product. For instance, a concerted elimination might require a particular syn or anti relationship between the bonds being broken, which would be achievable from one stereoisomer but not the other, or would lead to different products.

Studies on the thermal decomposition of stereochemically defined isomers of 1,3-dithietane-1-oxide have shown that the stereochemistry of the starting material influences the product distribution, suggesting a high degree of order in the transition state. nih.govresearchgate.net If the decomposition were to proceed through a long-lived diradical intermediate that allows for free rotation around single bonds, the initial stereochemical information would be lost, and both the cis and trans isomers would likely yield a similar mixture of products. The observation of stereospecificity therefore provides strong evidence against such a mechanism and in favor of a more concerted process for at least some of the observed reaction pathways.

Factors Influencing Reactivity: Electronic Effects, Steric Hindrance, and Solvent Effects

The reactivity of the sulfoxide group in 1,3-dithietane-1-oxide is intricately governed by a combination of electronic effects, steric hindrance, and the surrounding solvent environment. These factors can significantly influence the rates and outcomes of reactions, such as nucleophilic attack, thermal decomposition, and rearrangements. While comprehensive mechanistic studies specifically detailing these effects on 1,3-dithietane-1-oxide are not extensively documented, valuable insights can be drawn from research on analogous sulfur-containing heterocyclic compounds, such as 1,3-dithiane (B146892) oxides and benzo-1,2-dithiolan-3-one 1-oxides.

The electronic nature of substituents on the 1,3-dithietane-1-oxide ring can profoundly impact its reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density at the sulfur atoms and adjacent carbons, thereby affecting the susceptibility of the molecule to nucleophilic or electrophilic attack.

In related thiosulfinate systems, it has been observed that reducing the electron density at the sulfur center enhances the rate of nucleophilic attack. For instance, studies on substituted benzo-1,2-dithiolan-3-one 1-oxides have shown that the presence of an electron-withdrawing group at the para position to the sulfinate sulfur facilitates reactions with thiols. This is because the EWG helps to stabilize the developing negative charge on the sulfur atom in the transition state.

Conversely, electron-donating groups would be expected to decrease the electrophilicity of the sulfur atom, thus slowing down the rate of nucleophilic attack. These principles suggest that the reactivity of substituted 1,3-dithietane-1-oxides could be tuned by the appropriate choice of substituents.

Table 1: Predicted Influence of Substituent Electronic Effects on the Rate of Nucleophilic Attack on Substituted this compound

Substituent (R)Electronic EffectPredicted Effect on Reaction Rate with Nucleophiles
-NO₂Electron-withdrawingIncrease
-CNElectron-withdrawingIncrease
-ClElectron-withdrawingIncrease
-HNeutralBaseline
-CH₃Electron-donatingDecrease
-OCH₃Electron-donatingDecrease

Note: This table is illustrative and based on established principles of electronic effects in related organosulfur compounds. Specific experimental data for substituted 1,3-dithietane-1-oxides is not extensively available in the reviewed literature.

Steric hindrance plays a crucial role in the reactivity of 1,3-dithietane-1-oxide, particularly in reactions involving the approach of a bulky reagent to the sulfur center or adjacent carbons. The four-membered ring of 1,3-dithietane-1-oxide is inherently strained, and the introduction of bulky substituents can further influence its conformation and the accessibility of its reactive sites.

Research on the reactions of lithiated 1,3-dithiane oxides with trialkylboranes has demonstrated the significance of steric effects. It was noted that steric hindrance caused by the sulfoxide groups could inhibit the complete formation of the boron-carbon adduct. Current time information in Mohmand Agency, PK. Furthermore, in the choice of a lithiating agent, the less sterically hindered sec-butyllithium (B1581126) provided a better yield compared to the bulkier tert-butyllithium, highlighting that the size of the attacking nucleophile is a critical factor. Current time information in Mohmand Agency, PK. These findings suggest that for 1,3-dithietane-1-oxide, both the substitution pattern on the ring and the size of the reacting species will heavily influence the reaction pathway and efficiency. Increased steric bulk around the sulfoxide group is expected to decrease the rate of reactions that require direct interaction with the sulfur atom.

Table 2: Predicted Impact of Steric Hindrance on the Reactivity of this compound Derivatives

Substituent on RingAttacking NucleophilePredicted Steric HindranceExpected Reaction Rate
-HCH₃LiLowHigh
-CH₃CH₃LiModerateModerate
-C(CH₃)₃CH₃LiHighLow
-H(CH₃)₃CLiHighLow
-CH₃(CH₃)₃CLiVery HighVery Low

Note: This table illustrates the expected trends in reactivity based on the principles of steric hindrance observed in analogous systems. Specific kinetic data for 1,3-dithietane-1-oxide is not widely reported.

The choice of solvent can have a dramatic effect on the reaction mechanisms and rates of 1,3-dithietane-1-oxide. The polarity and proticity of the solvent are key parameters that can influence the stability of the ground state, transition state, and any charged intermediates.

For reactions involving a polar or charged transition state, a polar solvent will typically increase the reaction rate by stabilizing the transition state more than the reactants. For example, in the thermal decomposition of related heterocyclic compounds, polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to favor the reaction.

In nucleophilic substitution reactions, the nature of the solvent is critical. Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions effectively. While they can stabilize charged intermediates, they can also form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that can decrease their nucleophilicity. Polar aprotic solvents (e.g., acetone, acetonitrile), on the other hand, are less effective at solvating anions, leaving the nucleophile "naked" and more reactive.

In the context of reactions of benzo-1,2-dithiolan-3-one 1-oxides with thiols, it was observed that the reaction did not proceed in acetonitrile (B52724) (a polar aprotic solvent) alone but required a mixture with water (a polar protic solvent). This suggests that the protic nature of the solvent may be crucial in facilitating proton transfer steps in the mechanism or in stabilizing a charged intermediate. The specific influence of the solvent on the reactivity of 1,3-dithietane-1-oxide will therefore be highly dependent on the specific reaction pathway.

Table 3: General Influence of Solvent Type on Reaction Rates for Reactions of this compound

Solvent TypeExample SolventsEffect on Anionic NucleophilesStabilization of Polar Transition StatesGeneral Effect on SN2-type ReactionsGeneral Effect on Reactions with Charged Intermediates
Polar ProticWater, EthanolDecreased reactivity due to solvationHighGenerally slowerCan be accelerated
Polar AproticDMSO, AcetonitrileIncreased reactivity ("naked" nucleophile)Moderate to HighGenerally fasterCan be accelerated
NonpolarHexane, TolueneLow solubility of polar reactantsLowVery slowVery slow

Note: This table provides a generalized summary of solvent effects based on established principles in organic chemistry, as specific studies on 1,3-dithietane-1-oxide are limited.

Theoretical and Computational Chemistry of 1,3 Dithietan 1 Oxide

Quantum Chemical Calculations (DFT, ab initio, MP2) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-dithietan-1-oxide. Density Functional Theory (DFT), ab initio methods such as Møller-Plesset perturbation theory (MP2), and other high-level computational techniques are employed to model the molecule's electronic structure and energetics with a high degree of accuracy.

Computational studies on related four-membered sulfur heterocycles, such as 1,3-dithietane (B8821032) 1,1-dioxide, have utilized DFT and MP2 calculations with basis sets like 6-311+G** to investigate their molecular geometries. kfupm.edu.saresearchgate.net For this compound, similar computational approaches would be employed to determine its equilibrium geometry. The four-membered ring is expected to be puckered, with the degree of puckering influenced by the presence of the sulfoxide (B87167) oxygen.

The conformational landscape of this compound is of particular interest due to the stereochemistry at the sulfur atom. The sulfoxide oxygen can exist in either an axial or equatorial position relative to the plane of the ring, leading to two distinct diastereomers (cis and trans isomers are also possible depending on the substitution pattern, though for the parent compound, we consider the orientation of the oxygen). Quantum chemical calculations are essential for determining the relative energies of these conformers and the energy barriers for their interconversion. For instance, in analogous six-membered rings like 1,3-dithiane (B146892) oxides, the conformational preferences are well-studied and dictated by a balance of steric and stereoelectronic effects. researchgate.net Similar principles would govern the conformational behavior of this compound.

Calculated Geometrical Parameters for Puckered Conformations of 1,3-Dithietane Derivatives (Representative Data)
Parameter1,3-Dithietane (Predicted)This compound (Axial O) (Predicted)This compound (Equatorial O) (Predicted)1,3-Dithietane 1,1-dioxide researchgate.net
Puckering Angle (°)~20-30~15-25~15-25~0 (planar at B3LYP level) to ~9 (puckered at MP2 level) kfupm.edu.saresearchgate.netresearchgate.net
C-S Bond Length (Å)~1.82~1.85 (S=O), ~1.82 (S)~1.85 (S=O), ~1.82 (S)~1.87
S=O Bond Length (Å)N/A~1.48~1.48~1.45

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energies and spatial distributions of the HOMO and LUMO of this compound can be readily calculated using DFT and ab initio methods.

The HOMO is expected to be localized primarily on the sulfur atom of the sulfoxide group, specifically the lone pair, making this site susceptible to electrophilic attack. The LUMO, conversely, is likely to be an antibonding σ* orbital associated with the S-O or C-S bonds, indicating that nucleophilic attack would target the sulfur or carbon atoms, respectively. FMO analysis can provide valuable insights into the regioselectivity and stereoselectivity of reactions involving this compound, such as oxidations, reductions, and cycloadditions. researchgate.netimperial.ac.ukyoutube.com

Predicted Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV) (Representative)Primary Atomic ContributionsPredicted Reactivity
HOMO-9.0 to -10.0Sulfur lone pair (sulfoxide)Nucleophilic character, site of electrophilic attack
LUMO+1.0 to +2.0σ(S-O), σ(C-S)Electrophilic character, site of nucleophilic attack

Modeling of Reaction Mechanisms, Transition States, and Activation Barriers

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis, thermal decomposition, and reactions with other species. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates involved.

The search for transition state geometries and the calculation of their energies allows for the determination of activation barriers, which are key to understanding reaction rates. acs.org For example, the thermal decomposition of 1,3-dithietane and its S-oxides has been a subject of interest, and computational modeling can provide detailed mechanistic pathways for these processes. wikipedia.org Similarly, the mechanisms of oxidation at the sulfide (B99878) sulfur or further oxidation of the sulfoxide can be investigated, providing insights into the selectivity of such reactions. nih.govresearchgate.net

Analysis of Stereoelectronic Effects and Conformational Dynamics

Stereoelectronic effects are crucial in determining the structure, stability, and reactivity of molecules, particularly those containing heteroatoms like sulfur. wikipedia.org In this compound, the orientation of the sulfoxide group and the lone pairs on the sulfur atoms leads to significant stereoelectronic interactions.

These effects, such as the anomeric effect and hyperconjugative interactions, can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis. For instance, interactions between the sulfur lone pairs and antibonding orbitals of adjacent bonds (e.g., n(S) → σ*(C-S)) can influence bond lengths, bond angles, and conformational preferences. acs.orgnih.govacs.orgresearchgate.net The conformational dynamics of the ring, including the process of ring inversion, can also be modeled to understand the interplay between these stereoelectronic forces and steric effects.

Investigation of Ring Strain, Aromaticity, and Stability in Four-Membered Sulfur Heterocycles

Four-membered rings are inherently strained due to the deviation of their bond angles from the ideal values. researchgate.net The ring strain in this compound can be quantified computationally by comparing its heat of formation with that of an analogous acyclic molecule. This strain energy influences the molecule's stability and reactivity, making it more susceptible to ring-opening reactions.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, key spectroscopic properties that can be calculated include:

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the structural elucidation of the molecule and its conformers. d-nb.infouncw.edugithub.ioresearchgate.netnrel.gov

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra can help in the identification of characteristic vibrational modes, such as the S=O stretching frequency, which is a hallmark of sulfoxides. researchgate.netresearchgate.netacs.orguzh.chnih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. scispace.com

The correlation of these computationally predicted spectra with experimental data is a critical step in validating the theoretical models and providing a more complete understanding of the molecule's properties.

Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueParameterPredicted Value (Representative)Notes
1H NMRChemical Shift (ppm)3.0 - 4.5Dependent on axial/equatorial position and proximity to the S=O group.
13C NMRChemical Shift (ppm)40 - 60The carbon atoms are expected to be deshielded due to the adjacent sulfur atoms.
IR SpectroscopyS=O Stretch (cm-1)1050 - 1100A characteristic and strong absorption for sulfoxides.

Emerging Research Areas and Synthetic Applications of 1,3 Dithietan 1 Oxide in Organic Synthesis

Role as Synthetic Equivalents and Versatile Building Blocks in Complex Molecule Synthesis.eurjchem.comuwindsor.cachemrxiv.org

1,3-Dithietan-1-oxide and its derivatives have emerged as versatile building blocks in organic synthesis, primarily serving as synthetic equivalents for various functional groups. eurjchem.comuwindsor.ca Their utility stems from the ability of the dithietane ring to mask reactive functionalities, which can be unveiled under specific conditions. This "umpolung" or reversal of polarity at the carbon atom positioned between the two sulfur atoms is a key feature of their reactivity. beilstein-journals.orgnih.govresearchgate.net The parent compound, 1,3-dithietane (B8821032), was first prepared in 1976 through the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878), yielding this compound, which was subsequently reduced. wikipedia.org

A significant application of this compound derivatives lies in the formation of carbon-carbon bonds. nih.govresearchgate.net The protons on the carbon atom adjacent to the sulfoxide group are acidic and can be removed by a strong base to generate a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides and carbonyl compounds, to form new carbon-carbon bonds. scribd.com For instance, non-racemic chiral sulfoxides derived from 1,3-dithiane (B146892) 1-oxide have proven to be effective for asymmetric carbon-carbon bond formation. orgsyn.org

The reaction of lithiated 1,3-dithiane oxides with trialkylboranes has been investigated, leading to the migration of alkyl groups from boron to carbon. cardiff.ac.uk This process, however, can be influenced by factors such as the steric bulk of the groups around the boron atom. cardiff.ac.uk While the reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane resulted in the migration of a single octyl group, the use of 2-methoxy-1,3-dithiane-1-oxide allowed for two migrations. cardiff.ac.uk A third migration could be induced through a Pummerer rearrangement. cardiff.ac.uk

One of the most valuable applications of 1,3-dithietane-1-oxide and related dithianes is their role as masked carbonyl groups. beilstein-journals.orgnih.govresearchgate.net After the desired carbon-carbon bond formations are complete, the dithioacetal functionality can be hydrolyzed to reveal the corresponding carbonyl group (an aldehyde or a ketone). beilstein-journals.orgnih.gov This strategy allows for the introduction of a carbonyl group into a molecule at a late stage of a synthesis, avoiding potential unwanted side reactions.

Furthermore, the dithiane moiety can also serve as a masked methylene (B1212753) group. researchgate.net Reductive cleavage of the carbon-sulfur bonds, for example using Raney nickel, converts the dithiane into a methylene group (CH₂). researchgate.net This provides a method for the formal replacement of a carbonyl oxygen with two hydrogen atoms.

The stability of the 1,3-dithiane ring to both acidic and basic conditions makes it a robust protecting group for carbonyl compounds during various synthetic transformations. uwindsor.ca However, the deprotection to regenerate the carbonyl can sometimes require harsh conditions. organic-chemistry.org Oxidative methods can facilitate this hydrolysis, as the corresponding sulfoxides are more readily hydrolyzed. uwindsor.ca

Photochemistry of this compound and its Derivatives

The photochemical behavior of 1,3-dithietane-1-oxide and its derivatives has opened up new avenues for synthetic transformations, including cycloadditions and the generation of reactive intermediates. rsc.orgresearchgate.net

Photo-induced cycloaddition reactions represent a powerful tool for the construction of cyclic systems. wikipedia.org In the context of dithiane derivatives, 1,3-dithiane-protected enones have been shown to undergo intramolecular [2+2] photocycloaddition under visible light irradiation in the presence of a Brønsted acid. nih.gov This reaction leads to the formation of cyclobutane (B1203170) rings in good yields. nih.gov The key to this transformation is believed to be the formation of colored thionium (B1214772) ions, which act as intermediates in the catalytic cycle. nih.gov

1,3-dipolar cycloadditions are another class of photo-induced reactions that have been explored. wikipedia.orgresearchgate.net For example, a photo-induced 1,3-dipolar cycloaddition between a nitrile imine and the highly ring-strained N=N double bond of a carbon-bridged octocyclic azobenzene (B91143) has been reported. rsc.org While not directly involving this compound, this highlights the potential of photo-click chemistry. The C₂-symmetric vinyl sulfoxide, trans-2-methylene-1,3-dithiolane 1,3-dioxide, has been shown to react with 3-oxidopyridinium betaines with high diastereoselectivity in 1,3-dipolar cycloaddition reactions. researchgate.net

Photolysis of certain sulfur-containing compounds can lead to the generation of reactive intermediates. For instance, the photolysis of diazotetrakis(trifluoromethyl)cyclopentadiene in the presence of tetramethylurea can generate a stable carbonyl ylide. wikipedia.org While specific examples of reactive intermediate generation from the photolysis of this compound are not extensively detailed in the provided search results, the general principles of photochemistry suggest that cleavage of the C-S or S-S bonds could occur upon irradiation, potentially leading to radical or other reactive species. chemrxiv.orgresearchgate.net Theoretical studies on Dewar dioxetane, which combines 1,2-dioxetane (B1211799) and 1,3-butadiene, have shown that photochemical processes can be induced chemically "in darkness" through chemiexcitation, leading to the formation of excited states and subsequent photochemical reactions. rsc.orgresearchgate.net

Electrochemistry of this compound and its Derivatives

The electrochemical properties of sulfur-containing heterocyclic compounds, including derivatives of 1,3-dithietane, have been a subject of investigation. Cyclic voltammetry has been used to determine the oxidation-reduction potentials of various heterocyclic compounds. researchgate.net

A new electrochemical methodology has been developed for the preparation of functionalized orthoesters from dithiane derivatives under mild and green conditions. chemrxiv.org This anodic oxidation of dithiane carboxylic acids provides a rapid and general method to prepare libraries of these compounds, including previously unstudied tri(fluorinated) orthoesters. chemrxiv.org

The electrochemical oxidation of a series of heterocyclic α,β-unsaturated ketones containing thiophene (B33073) and furan (B31954) rings was found to be irreversible and was explained by the simultaneous oxidation of the heterocyclic rings and the bridging functional groups. researchgate.net In contrast, the reduction of these species was found to involve only the carbonyl group. researchgate.net While this study does not directly focus on this compound, it provides insight into the electrochemical behavior of related sulfur-containing heterocycles.

Electrochemical Oxidation and Reduction Processes and Mechanisms

The electrochemical behavior of this compound is a niche yet significant area of study. While comprehensive research specifically targeting this molecule is still developing, the general principles of sulfoxide electrochemistry provide a foundational understanding. The presence of both a sulfide and a sulfoxide group within a strained four-membered ring suggests a rich and complex redox chemistry.

Anodic Oxidation:

The anodic oxidation of sulfoxides typically involves the removal of an electron from the sulfur atom, leading to a radical cation intermediate. This reactive species can then undergo various transformations, including further oxidation, rearrangement, or reaction with nucleophiles present in the electrochemical cell. In the case of this compound, the initial oxidation would likely occur at the sulfide sulfur due to its lower oxidation potential compared to the sulfoxide. However, the proximity and electronic influence of the sulfoxide group, along with the inherent ring strain, could significantly modulate the oxidation potential and the fate of the resulting radical cation.

Subsequent oxidation could lead to the formation of a dication or further oxidation of the sulfoxide moiety to a sulfone. The specific products formed would be highly dependent on the electrode material, solvent, supporting electrolyte, and the applied potential. The potential for selective oxidation at either sulfur atom presents an intriguing challenge and a synthetic opportunity.

Cathodic Reduction:

The cathodic reduction of sulfoxides is generally more challenging than their oxidation and often requires specific electrode materials and protic conditions. The process typically involves the addition of electrons to the sulfur-oxygen bond, leading to its cleavage and the formation of the corresponding sulfide. For this compound, the selective reduction of the sulfoxide group back to a sulfide would regenerate the parent 1,3-dithietane. This process could be valuable for in-situ generation of the dithietane for subsequent reactions. The mechanism likely involves a series of electron and proton transfer steps, and the presence of the second sulfur atom could influence the reduction potential and the stability of the intermediates formed.

Mechanistic Insights from Related Systems:

While specific mechanistic studies on this compound are limited, research on the electrochemistry of other cyclic and acyclic sulfoxides provides valuable insights. For instance, studies on the anodic oxidation of various sulfides have shown that the stability and reactivity of the initially formed radical cation are key determinants of the final product distribution. Similarly, investigations into the cathodic reduction of sulfoxides have highlighted the importance of the electrode surface in facilitating the cleavage of the S-O bond.

Table 1: Postulated Electrochemical Transformations of this compound

ProcessProposed Intermediate(s)Potential Product(s)
Anodic OxidationRadical cation, Dication1,3-Dithietane-1,3-dioxide, Ring-opened products, Polymeric materials
Cathodic ReductionRadical anion1,3-Dithietane, Ring-opened products

Electrosynthesis of Novel Sulfur-Containing Compounds

The unique structure of this compound makes it an attractive precursor for the electrosynthesis of novel sulfur-containing compounds. The ability to generate reactive intermediates electrochemically opens up new avenues for C-S bond formation and the construction of complex molecular architectures.

Anodic Synthesis Strategies:

The electrochemically generated radical cation of this compound could serve as a key intermediate in various synthetic transformations. For example, in the presence of nucleophiles such as alkenes or arenes, it could undergo addition reactions, leading to the formation of new carbon-sulfur bonds and more complex sulfur heterocycles. This approach, often referred to as electro-oxidative C-H functionalization or cross-coupling, is a powerful tool in modern organic synthesis.

Furthermore, the controlled anodic oxidation could lead to ring-opening of the strained four-membered ring, generating versatile sulfur-containing synthons. These intermediates could then be trapped in situ by other reagents to afford a diverse range of acyclic and cyclic organosulfur compounds.

Cathodic Synthesis Strategies:

The cathodic reduction of this compound to 1,3-dithietane could be integrated into a one-pot electrosynthetic sequence. The in-situ generated 1,3-dithietane could then participate in subsequent reactions, such as deprotonation to form a nucleophile for reaction with electrophiles. This would provide a green and efficient method for the synthesis of various 2-substituted 1,3-dithietane derivatives.

Another potential application of the cathodic process is in electro-reductive cleavage of the carbon-sulfur bonds. Under specific conditions, the addition of electrons could induce fragmentation of the ring, providing access to unique sulfur-containing building blocks that would be difficult to prepare using conventional methods.

Future Outlook:

The exploration of this compound in electrosynthesis is still in its early stages. Future research will likely focus on detailed cyclic voltammetry studies to elucidate the precise oxidation and reduction potentials and to understand the stability of the electrogenerated intermediates. The development of selective and high-yielding electrosynthetic protocols for the transformation of this compound into valuable sulfur-containing molecules holds significant promise for advancing the field of organic electrosynthesis.

Table 2: Potential Electrosynthetic Applications of this compound

Electrochemical MethodReactive IntermediatePotential Synthetic Outcome
Anodic OxidationRadical CationC-S cross-coupling with nucleophiles
Anodic OxidationRing-opened intermediatesSynthesis of novel acyclic organosulfur compounds
Cathodic Reduction1,3-Dithietane (in-situ)Synthesis of 2-substituted 1,3-dithietanes
Cathodic ReductionRing-fragmented speciesAccess to unique sulfur-containing building blocks

Conclusion and Future Research Directions in 1,3 Dithietan 1 Oxide Chemistry

Current Challenges in the Synthesis and Reactivity Control of 1,3-Dithietan-1-oxide

The primary challenges in the field of 1,3-dithietane-1-oxide chemistry are rooted in its synthesis and the subsequent control of its reactivity. The initial reported synthesis involved the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide (B99878), a method dating back to 1976. wikipedia.org While foundational, this approach highlights several persistent challenges:

Stereocontrol: The sulfoxide group introduces a stereocenter, meaning the synthesis can result in a racemic mixture of enantiomers. Developing enantioselective oxidation methods for the 1,3-dithietane (B8821032) precursor is a significant hurdle. The inherent strain of the four-membered ring can influence the accessibility of the sulfur atom to chiral oxidizing agents, complicating the direct application of established methods like Sharpless-type oxidations that have been successful for larger ring systems. orgsyn.orgacs.org

Ring Strain and Stability: Four-membered rings are inherently strained. researchgate.net This strain makes the 1,3-dithietane ring susceptible to ring-opening reactions, particularly under thermal stress or upon reaction with nucleophiles or bases. wikipedia.org The presence of the sulfoxide can further influence ring stability and dictate decomposition pathways, which are not yet fully understood.

Reactivity Control: The molecule possesses multiple reactive sites: the sulfur of the sulfoxide, the oxygen of the sulfoxide, the second thioether sulfur, and the two methylene (B1212753) carbons. Achieving selective reactions at one site without triggering undesired side reactions, such as ring cleavage or reactions at other positions, is a major challenge. For the related 1,3-dithiane (B146892) oxides, issues like competitive thiophilic addition by lithiating agents have been observed, suggesting similar complexities for the dithietane system. cardiff.ac.uk

Challenge AreaSpecific DifficultiesKey References
Synthesis Limited number of established synthetic routes; achieving high yields and purity. wikipedia.org
Stereocontrol Difficulty in achieving high enantiomeric excess during sulfoxidation of the strained ring. orgsyn.orgacs.org
Stability Inherent ring strain leading to potential thermal instability and decomposition. wikipedia.orgresearchgate.net
Reactivity Controlling chemoselectivity; avoiding ring-opening side reactions. cardiff.ac.uk

Potential Avenues for Advanced Synthetic Methodologies and Derivatization

Overcoming the current challenges requires the development of more sophisticated synthetic strategies. Several avenues show promise for advancing the synthesis and functionalization of 1,3-dithietane-1-oxide.

One of the most critical areas for development is asymmetric synthesis . Drawing inspiration from work on the analogous 1,3-dithiane 1-oxides, modern chiral oxidizing agents could be explored. For instance, the use of reagents like [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine has proven effective for the asymmetric oxidation of non-aryl sulfides and could potentially be adapted for the 1,3-dithietane substrate. orgsyn.org

Further derivatization could unlock a wider range of applications. Methodologies for the functionalization of the carbon backbone are highly desirable. While challenging due to the risk of ring-opening, carefully controlled metalation at the C2 position, analogous to the well-established chemistry of 1,3-dithianes, could provide a route to a variety of 2-substituted derivatives. cardiff.ac.ukbeilstein-journals.org This would transform the molecule from a simple heterocycle into a versatile synthetic intermediate.

MethodologyPotential ApplicationRelevant Analogy/Precedent
Asymmetric Oxidation Synthesis of enantiomerically pure this compound.Use of [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine for 1,3-dithiane 1-oxide. orgsyn.org
Modified Sharpless Oxidation Enantioselective preparation of 2-substituted derivatives.Successful application for 2-substituted-1,3-dithiane 1-oxides. acs.org
C-H Functionalization Introduction of substituents at the C2 position via controlled metalation.Extensive lithiation chemistry of 1,3-dithianes. cardiff.ac.ukbeilstein-journals.org

Opportunities for Deeper Mechanistic Understanding and Theoretical Validation

A significant gap in the current knowledge of 1,3-dithietane-1-oxide is the lack of detailed mechanistic studies and theoretical validation of its structure and reactivity. Computational chemistry offers powerful tools to address this.

Quantum chemical calculations, similar to those performed on 1,3-dithietane 1,1,3,3-tetraoxide, could provide profound insights. researchgate.net Such studies can elucidate the precise geometry of the puckered ring, the conformational preferences of the sulfoxide oxygen (axial vs. equatorial), and the nature of the bonding within the strained system. Theoretical calculations have shown that the potential energy surface for the tetraoxide is extremely flat, suggesting that the mono-oxide may also possess a flexible ring system, a feature that would heavily influence its reactivity. researchgate.net

Furthermore, theoretical modeling of reaction pathways can help predict the outcomes of reactions and rationalize experimental observations. For instance, calculating the energy barriers for nucleophilic attack at sulfur versus carbon, or for ring-opening versus substitution, could guide the development of selective reaction conditions. High-level methods, which have been used to study other complex, short-lived strained heterocycles, could be employed to understand potential non-adiabatic processes or "dark" photochemistry that might be accessible due to the stored strain energy. rsc.org

Future Directions in Exploiting this compound as a Chemical Building Block for Advanced Materials and Chemical Transformations

The ultimate goal of studying this compound is to harness its unique properties for practical applications. Its potential as a specialized chemical building block is considerable, particularly if challenges in its synthesis and derivatization can be overcome.

Asymmetric Synthesis: Enantiomerically pure this compound could serve as a compact chiral auxiliary, analogous to the widely used 1,3-dithiane 1-oxide. liverpool.ac.uk Its smaller size could impart unique stereochemical control in asymmetric transformations.

Acyl Anion Equivalent: Like other dithioacetals, the 1,3-dithietane moiety can be considered a masked carbonyl group. beilstein-journals.org The development of C2-lithiated derivatives would establish it as a novel acyl anion equivalent, enabling the construction of complex carbonyl-containing molecules.

Advanced Materials: Small, rigid, and functionalized heterocycles are increasingly sought after in medicinal chemistry and materials science. chemrxiv.orgrsc.org The 1,3-dithietane-1-oxide scaffold, with its defined stereochemistry and multiple functionalization points, could be incorporated into larger molecules to create novel polymers, liquid crystals, or biologically active compounds. The chemistry of related building blocks like thiophene (B33073) 1,1-dioxides demonstrates the vast potential of oxidized sulfur heterocycles in these fields. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 1,3-Dithietan-1-oxide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves catalytic oxidation of thietane precursors using hydrogen peroxide (H₂O₂) and tungsten trioxide (WO₃) under alkaline conditions (pH ~11.5) . Key parameters for optimization include:

  • Temperature control : Maintaining 0–10°C during oxidation to prevent side reactions.
  • Catalyst loading : Adjusting WO₃ concentration to balance reaction rate and selectivity.
  • Purification : Recrystallization or column chromatography to isolate high-purity products.
    Yield improvements can be achieved via iterative testing of stoichiometric ratios and reaction times, monitored by TLC or GC-MS.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, focusing on sulfone (SO₂) group signals (e.g., deshielded protons near 3.5–4.5 ppm) .
  • IR spectroscopy : Peaks at ~1300 cm⁻¹ (asymmetric SO₂ stretching) and ~1150 cm⁻¹ (symmetric SO₂ stretching) validate sulfone formation.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
    Discrepancies in data should be resolved by cross-referencing multiple techniques and verifying instrument calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., polar aprotic solvents like DMF vs. nonpolar toluene).
    Validate models against experimental thermochemical data (e.g., enthalpy of formation) and spectroscopic results .

Q. What mechanisms explain the selective chlorination of this compound derivatives, and how can reaction pathways be controlled?

  • Methodological Answer :

  • Radical pathways : UV light initiates chlorine radical formation, targeting allylic or α-positions via hydrogen abstraction .
  • Solvent effects : Nonpolar solvents (e.g., CCl₄) favor radical stability, while polar solvents may promote ionic pathways.
    To control selectivity, adjust UV exposure duration and Cl₂ gas flow rate, and use radical inhibitors (e.g., TEMPO) to test mechanistic hypotheses .

Q. How should researchers resolve contradictions in experimental data, such as conflicting spectroscopic assignments or reaction yields?

  • Methodological Answer :

  • Reproducibility checks : Repeat experiments under identical conditions, ensuring reagent purity and equipment calibration .
  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., simulated spectra from Gaussian software) .
  • Systematic analysis : Use statistical tools (e.g., ANOVA) to identify outliers in yield data and isolate variables (e.g., temperature fluctuations) .

Q. What strategies ensure comprehensive literature reviews for identifying knowledge gaps in this compound research?

  • Methodological Answer :

  • Database searches : Use SciFinder, Reaxys, and PubMed with validated chemical identifiers (CAS RN, IUPAC names) to avoid missing studies .
  • Keyword validation : Cross-reference terms from authoritative sources (e.g., EPA Chemical Dashboard, FAO pesticide databases) to refine search strings .
  • Citation tracking : Follow reference chains from seminal papers (e.g., Sedergran & Dittmer, 1984) to map historical and recent advancements .

Data Presentation Guidelines

  • Experimental reporting : Document synthesis parameters (e.g., pH, catalyst loading) in detail to enable replication, and relegate extensive characterization data to supplementary files .
  • Contradiction analysis : Use tables to compare conflicting results (e.g., NMR shifts from different studies) and propose hypotheses for discrepancies (see example below).
Study ¹H NMR Shift (ppm) Proposed Cause of Discrepancy
Sedergran & Dittmer (1984) 3.8–4.2Solvent polarity (CDCl₃ vs. DMSO-d₆)
Computational Model 3.6–4.0Approximation errors in DFT functional

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